6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide
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Overview
Description
6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a 2-chlorophenylsulfanyl group and a 1-cyanocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the 2-chlorophenylsulfanyl Group: This step often involves the nucleophilic substitution of a chlorinated pyridazine intermediate with a thiol derivative.
Attachment of the 1-cyanocyclopropyl Group: This can be accomplished through a cyclopropanation reaction, where a nitrile group is introduced via a suitable reagent such as diazo compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Minaprine: A monoamine oxidase inhibitor with a pyridazine core.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
Uniqueness
6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. Its combination of a pyridazine ring with a 2-chlorophenylsulfanyl group and a 1-cyanocyclopropyl group is not commonly found in other compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
6-(2-chlorophenyl)sulfanyl-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-10-3-1-2-4-12(10)22-13-6-5-11(19-20-13)14(21)18-15(9-17)7-8-15/h1-6H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKRSCUIAHVRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NN=C(C=C2)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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